molecular formula C8H9N5O2 B11896735 Ethyl 6-aminopurine-7-carboxylate CAS No. 90223-71-5

Ethyl 6-aminopurine-7-carboxylate

Cat. No.: B11896735
CAS No.: 90223-71-5
M. Wt: 207.19 g/mol
InChI Key: AOYJTOAENMPSMQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-7H-purine-7-carboxylate is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-7H-purine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with guanidine to form the intermediate compound, which is then cyclized to produce the desired purine derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl 6-amino-7H-purine-7-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-7H-purine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different purine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents to the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution reactions can produce various alkylated or acylated purine compounds .

Scientific Research Applications

Ethyl 6-amino-7H-purine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-7H-purine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA polymerase or the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

Ethyl 6-amino-7H-purine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications due to its ability to modulate enzyme activity and cellular pathways.

Properties

CAS No.

90223-71-5

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 6-aminopurine-7-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-7-5(13)6(9)10-3-11-7/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

AOYJTOAENMPSMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC2=NC=NC(=C21)N

Origin of Product

United States

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